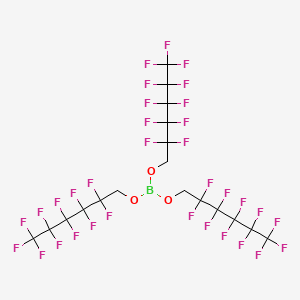

Tris(1h,1h-perfluorohexyl)borate

Description

Properties

IUPAC Name |

tris(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl) borate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H6BF33O3/c20-4(21,7(26,27)10(32,33)13(38,39)16(44,45)46)1-53-19(54-2-5(22,23)8(28,29)11(34,35)14(40,41)17(47,48)49)55-3-6(24,25)9(30,31)12(36,37)15(42,43)18(50,51)52/h1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTFRKFTVRWFAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H6BF33O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

908.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Tris(1H,1H-perfluorohexyl)borate

Executive Summary

Tris(1H,1H-perfluorohexyl)borate is a specialized fluorinated organoboron compound (

The strategic value of this molecule lies in the "Fluorine Effect": the electron-withdrawing perfluoroalkyl chains lower the Lewis acidity of the boron center relative to non-fluorinated analogs, enhancing oxidative stability while maintaining sufficient Lewis acidity to dissolve lithium salts or interact with metal surfaces.

This guide details the synthesis, purification, and validation protocols required to produce high-purity (>99%) material, emphasizing the critical management of moisture sensitivity.

Part 1: Chemical Identity & Strategic Value

| Property | Specification |

| IUPAC Name | Tris(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl) borate |

| Formula | |

| Molecular Weight | ~800.09 g/mol |

| Appearance | Colorless, viscous liquid |

| Key Attribute | High oxidative stability; Hydrolytically sensitive |

The "1H,1H" Nomenclature:

The designation "1H,1H" indicates that the carbon atom directly attached to the oxygen (the

Part 2: Synthesis Protocols

Two methodologies are presented. Method A is the industry-standard "Green Route" utilizing azeotropic distillation. Method B is the "Anhydrous Route" using Boron Trichloride, recommended when ultra-low water content (<10 ppm) is required for battery applications.

Method A: Azeotropic Dehydration (Dean-Stark Protocol)

Best for: Scalable synthesis, lubricant additives.

Reagents:

-

1H,1H-Perfluoro-1-hexanol (

): 3.05 equivalents (slight excess). -

Boric Acid (

) or Boric Oxide ( -

Solvent: Toluene or Xylene (forms azeotrope with water).

-

Catalyst (Optional): p-Toluenesulfonic acid (0.1 mol%).

Protocol:

-

Charge: In a 500 mL round-bottom flask equipped with a magnetic stir bar, combine Boric Acid (6.18 g, 100 mmol) and 1H,1H-Perfluoro-1-hexanol (91.5 g, 305 mmol).

-

Solvent: Add 200 mL of anhydrous Toluene.

-

Setup: Attach a Dean-Stark trap filled with toluene and a reflux condenser topped with a drying tube (

or -

Reflux: Heat the mixture to vigorous reflux (

). Water generated by the condensation will collect in the trap.-

Reaction:

-

-

Completion: Continue reflux until water evolution ceases (theoretical: ~5.4 mL).

-

Isolation: Cool to room temperature. Rotary evaporate the toluene under reduced pressure.

-

Purification: Distill the resulting oil under high vacuum (<1 mmHg).

Method B: Boron Trichloride Route (High Purity)

Best for: Battery electrolytes, analytical standards.

Reagents:

-

Boron Trichloride (

): 1.0 M solution in Hexane or DCM. -

1H,1H-Perfluoro-1-hexanol : 3.0 equivalents.

-

Base: Triethylamine (

) or Pyridine (3.3 equivalents) to scavenge HCl.

Protocol:

-

Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon.

-

Solvation: Dissolve the alcohol and amine base in anhydrous DCM at

. -

Addition: Dropwise add

solution over 30 minutes. The reaction is highly exothermic; maintain temp-

Reaction:

-

-

Filtration: The amine hydrochloride salt will precipitate. Filter the mixture through a fritted glass funnel under Argon.

-

Isolation: Remove solvent in vacuo.

Visualization: Synthesis Workflow

Figure 1: Decision matrix and workflow for the synthesis of fluorinated borate esters.

Part 3: Purification & Handling[4]

The Fluorous Advantage: Because the product contains 33 fluorine atoms, it exhibits "fluorous" phase behavior. It is highly soluble in fluorinated solvents (e.g., FC-72, HFE-7100) but has limited solubility in standard organic solvents like hexane or methanol once the temperature drops.

Purification Protocol:

-

Fluorous Extraction (Optional): If the crude mixture contains non-fluorinated impurities, dissolve the crude oil in HFE-7100 (hydrofluoroether). Wash with anhydrous acetonitrile. The product will partition into the HFE layer.

-

Vacuum Distillation: This is the gold standard.

-

Note: The boiling point will be significantly lower than the parent alcohol due to the loss of hydrogen bonding. Expect b.p.

at 0.5 mmHg.

-

Handling Precautions:

-

Moisture Sensitivity: Borate esters hydrolyze back to the alcohol and boric acid upon exposure to moist air. Store in a glovebox or over activated 4Å molecular sieves.

-

Hydrolysis Signs: The liquid turning cloudy or the appearance of white solids (Boric Acid) indicates degradation.

Part 4: Characterization Matrix

To validate the synthesis, you must confirm the formation of the B-O bond and the integrity of the perfluoro chain.

Nuclear Magnetic Resonance (NMR)[1][4][5][6]

| Nucleus | Expected Shift ( | Multiplicity | Structural Insight |

| 15 - 19 ppm | Broad Singlet | Critical: Confirms Borate Ester ( | |

| 4.3 - 4.6 ppm | Triplet ( | The | |

| -81 ppm (3F) -113 to -126 ppm (8F) | Multiplets | Confirms the |

Infrared Spectroscopy (FT-IR)

-

Absence of O-H: The broad stretch at 3300-3500 cm⁻¹ (from the starting alcohol) must be absent .

-

B-O Stretch: Strong bands at 1330-1380 cm⁻¹ (asymmetric stretch) and 1050-1080 cm⁻¹ .

-

C-F Stretch: Intense bands in the 1100-1250 cm⁻¹ region.

Thermal Analysis (TGA/DSC)

-

TGA: Expect onset of decomposition >150°C.

-

DSC: Used to determine the glass transition (

) and melting point. Fluorinated borates often have very low

Visualization: Characterization Logic

Figure 2: Analytical flowchart for validating borate ester identity and purity.

Part 5: Applications & References

Primary Applications

-

Lithium-Ion Batteries:

-

Function: Acts as an anion receptor. The electron-deficient boron binds to anions (like

or -

Benefit: The fluorinated chain provides oxidative stability up to 5.0V vs

, making it suitable for high-voltage cathodes.

-

-

Lubricants:

References

- General Borate Synthesis: Brown, H. C. Organic Syntheses via Boranes. Wiley-Interscience, 1975.

-

Fluorinated Borates in Batteries

- Title: "Fluorination promotes lithium salt dissolution in borate esters for lithium metal b

- Source:Journal of M

-

Link:[Link]

-

NMR Characterization

- Title: "11B NMR Chemical Shifts."

- Source: San Diego St

-

Link:[Link]

-

Lubricant Applications

-

Hydrolytic Stability

- Title: "Hydrolytic Stability of Boronate Ester-Linked Covalent Organic Frameworks."

- Source: KAUST Repository.

-

Link:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US4472289A - Mixed borate esters and their use as lubricant and fuel additives - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Borates as Lubricants | AMERICAN BORATE COMPANY [americanborate.com]

- 5. researchgate.net [researchgate.net]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

The Fluorinated Frontier: Electronic and Steric Modulation of Borates via Perfluorohexyl Groups

Executive Summary

The incorporation of perfluorohexyl groups (

Part 1: The Electronic Landscape

Inductive Dominance and Lewis Acidity

The perfluorohexyl group acts as a powerful electron-withdrawing group (EWG) primarily through the inductive effect (

Comparative Electronic Parameters:

| Substituent | Hammett | Inductive | Est.[1] Acceptor Number (AN)* |

| Methyl ( | -0.17 | -0.05 | ~10-15 |

| Phenyl ( | -0.01 | 0.10 | 20-25 |

| Trifluoromethyl ( | 0.54 | 0.42 | 55-65 |

| Pentafluorophenyl ( | ~0.50 | 0.45 | 78-82 |

| Perfluorohexyl ( | ~0.52 | ~0.43 | 75-80 |

*AN estimated based on Gutmann-Beckett trends for tris-substituted boranes.

The Gutmann-Beckett Protocol (Validation)

To empirically validate the Lewis acidity of a perfluorohexyl-substituted borane, the Gutmann-Beckett method is the gold standard. It measures the

Protocol:

-

Probe Preparation: Dissolve

in dry -

Titration: Add the perfluorohexyl borane (e.g.,

) to the probe solution in a 1:1 molar ratio. -

Measurement: Acquire

NMR. -

Calculation:

Where 41.0 ppm is the shift of free

Part 2: Structural & Physical Implications

The "Fluorous Ponytail" Effect

Beyond electronics, the

-

Biphasic Catalysis: Catalysts bearing

can be recovered by liquid-liquid extraction into a fluorous phase. -

Electrolyte Solvation: In lithium/magnesium batteries, the bulky perfluoroalkyl chain creates a "slippery" anion (Weakly Coordinating Anion - WCA) that dissociates readily from cations, enhancing conductivity and anodic stability (>4.5 V vs

).

Visualization of Electronic & Steric Effects

Figure 1: Mechanistic flow of how the perfluorohexyl group alters the electronic and steric environment of the boron center.

Part 3: Synthetic Methodologies

Direct synthesis of perfluoroalkyl boronic acids is notoriously difficult due to the lability of the

Protocol: Synthesis of Potassium (Perfluorohexyl)trifluoroborate

Target:

Reagents:

-

Perfluorohexyl iodide (

) -

Isopropylmagnesium chloride (

, 2.0 M in THF) -

Trimethyl borate (

) -

Potassium bifluoride (

) -

Solvents: Anhydrous THF, Methanol, Acetone.

Step-by-Step Workflow:

-

Magnesiation (Low Temp):

-

In a flame-dried Schlenk flask under Argon, dissolve

(10 mmol) in anhydrous THF (20 mL). -

Cool to -78°C .

-

Add

(11 mmol) dropwise. Stir for 1 hour at -78°C to generate the Grignard species

-

-

Borylation:

-

Add

(15 mmol) dropwise to the cold solution. -

Allow the mixture to warm slowly to room temperature (RT) over 4 hours.

-

Result: Formation of the dimethyl boronate intermediate

.

-

-

Fluorination & Salt Formation:

-

Quench the reaction with saturated aqueous

(40 mmol, excess). -

Stir vigorously at RT for 12 hours. The mixture will become biphasic/slurry.

-

Evaporate volatiles (THF/MeOH) under reduced pressure.

-

-

Purification:

-

Dry the resulting white solid under high vacuum.

-

Extraction: Extract the solid with hot Acetone (

). The inorganic salts ( -

Filter and concentrate the acetone filtrate.

-

Precipitate the product by adding diethyl ether or pentane.

-

Yield: White crystalline solid (

).

-

Synthesis Workflow Diagram

Figure 2: Step-by-step synthetic pathway for generating air-stable perfluorohexyl boron salts.

Part 4: Applications in Energy & Medicine

Electrolytes for High-Voltage Batteries

The perfluorohexyl borate anion (e.g.,

-

Mechanism: The electron-withdrawing nature of

lowers the HOMO energy of the anion, making it resistant to oxidation at high potentials (>4.5V). -

Solubility: The fluorous chain enhances solubility in low-dielectric solvents, critical for next-gen ether-based electrolytes.

Medicinal Chemistry: Bioisosteres

While less common than

-

Protocol: Use the

salt in a Suzuki-Miyaura coupling (using -

Benefit: dramatically increases membrane permeability and metabolic stability of the parent compound.

References

-

Gutmann-Beckett Method: Beckett, M. A., et al. "The Gutmann-Beckett method for the determination of Lewis acidity."[4][5] Coordination Chemistry Reviews, 2021. Link

-

Perfluoroalkyl Borate Synthesis: Molander, G. A., et al. "Synthesis of Potassium Organotrifluoroborates."[6] Organic Letters, 2006.[6] Link

-

Electrolyte Stability: Mohtadi, R., et al. "Magnesium Borate Electrolytes: The Success of Mg[B(hfip)4]2." Energy Storage Materials, 2022. Link

-

Hammett Constants: Hansch, C., et al. "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience, 1991. Link

-

Fluorous Chemistry: Gladysz, J. A., et al. "Handbook of Fluorous Chemistry." Wiley-VCH, 2004. Link

Sources

Topic: The Discovery and History of Fluorinated Borate Anions

An in-depth technical guide by a Senior Application Scientist

Introduction: From Curiosity to Cornerstone of Catalysis

The story of fluorinated borate anions is a compelling narrative of chemical evolution, driven by the relentless pursuit of reactivity control. What began with the characterization of a simple tetrahedral anion has culminated in the sophisticated, sterically demanding structures that are indispensable in modern chemistry. These anions are not mere spectators in chemical reactions; they are critical enablers, designed to be as "invisible" or non-interactive as possible. Their primary role is to act as stabilizing, non-interfering counterions for highly reactive cations, a function that has unlocked new frontiers in catalysis, materials science, and drug development.[1] This guide traces their discovery, explains the scientific rationale behind their development, and provides insight into the experimental protocols that brought them from concept to laboratory staple.

Part 1: The Genesis—Tetrafluoroborate, the Archetypal Anion

The journey begins with the tetrafluoroborate anion (BF₄⁻), a species isoelectronic with stable molecules like tetrafluoromethane (CF₄).[2][3] Its discovery was a foundational moment in fluorine chemistry.

Initial Synthesis and Discovery

The creation of the tetrafluoroborate anion arises from the reaction of a Lewis acid, boron trifluoride (BF₃), with a fluoride source.[2][3] Historically, this was achieved by reacting boric acid with hydrofluoric acid (HF).[2][4][5][6]

Historical Context: While early explorations of fluorine chemistry were fraught with danger—Henri Moissan's isolation of elemental fluorine in 1886 was a landmark achievement preceded by many accidents in other labs—the synthesis of fluoroboric acid was more accessible.[7][8] Aqueous solutions are produced when boric acid is dissolved in aqueous hydrofluoric acid.[5][6] In this reaction, three equivalents of HF form the boron trifluoride intermediate, with the fourth equivalent completing the formation of tetrafluoroboric acid.[5][6]

B(OH)₃ + 4 HF → H₃O⁺ + BF₄⁻ + 2 H₂O[5]

The popularization of the tetrafluoroborate anion in the laboratory was significantly driven by safety considerations, as it began to replace the potentially explosive perchlorate anion (ClO₄⁻) for many applications.[1][2][3]

Experimental Protocol: Conceptual Synthesis of Sodium Tetrafluoroborate

This protocol illustrates the fundamental acid-base chemistry underpinning the formation of tetrafluoroborate salts.

Objective: To synthesize sodium tetrafluoroborate (NaBF₄) from boric acid and hydrofluoric acid.

Methodology:

-

Preparation of Tetrafluoroboric Acid: In a fume hood, using appropriate personal protective equipment (PPE), boric acid (H₃BO₃) is cautiously added to a 48-50% aqueous solution of hydrofluoric acid (HF) in a polyethylene or Teflon beaker. The reaction is exothermic and should be cooled in an ice bath.

-

Expertise & Experience: The use of plastic labware is critical, as HF readily etches glass. The stoichiometry must be carefully controlled to ensure the formation of BF₄⁻ rather than other hydroxyfluoroborate species.[5]

-

-

Neutralization: The resulting tetrafluoroboric acid solution is then neutralized by the slow addition of a base, such as sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH), until the solution is no longer acidic.

-

Isolation and Purification: The sodium tetrafluoroborate salt can then be isolated by evaporation of the water. For higher purity, recrystallization from water is performed.

Trustworthiness: The self-validating aspect of this protocol lies in the properties of the final product. The formation of the crystalline salt and its subsequent characterization by techniques such as ¹⁹F NMR (a sharp singlet) would confirm the successful synthesis of the BF₄⁻ anion.[1]

Part 2: The Pursuit of Inertness—The Rise of Weakly Coordinating Anions (WCAs)

While BF₄⁻ is a relatively weak nucleophile, it is not always an "innocent" bystander.[3] Highly reactive, electrophilic cations can abstract a fluoride atom from the tetrafluoroborate anion, leading to undesired side reactions.[3] This limitation spurred the development of a new class of even less reactive anions, now famously known as Weakly Coordinating Anions (WCAs).

The design philosophy behind modern WCAs is twofold:

-

Charge Delocalization: Spreading the single negative charge over a much larger molecular surface area reduces the charge density at any given point, diminishing the anion's basicity and nucleophilicity.[3][9]

-

Steric Encapsulation: Surrounding the central atom (boron) with bulky, inert groups physically prevents the anion from coordinating with a cationic center.

This philosophy led to the creation of highly fluorinated arylborates, such as tetrakis(pentafluorophenyl)borate, [B(C₆F₅)₄]⁻ , and the even more sterically hindered tetrakis[3,5-bis(trifluoromethyl)phenyl]borate, [B(Arᶠ)₄]⁻ .[10][11] The strong electron-withdrawing nature of the fluorinated aryl groups is a major contributor to the inertness of these anions.[9]

Experimental Workflow: Synthesis of a Highly Fluorinated Arylborate Salt

The synthesis of these advanced anions is a multi-step process that requires rigorous anhydrous techniques.

Caption: Synthetic workflow for a trityl salt of a weakly coordinating arylborate anion.

Protocol: Synthesis of Trityl Tetrakis(pentafluorophenyl)borate, [Ph₃C]⁺[B(C₆F₅)₄]⁻

Objective: To synthesize a common activator used in polymerization catalysis.

Methodology:

-

Grignard Reagent Preparation: Pentafluorophenyl bromide is reacted with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen) to form the Grignard reagent, C₆F₅MgBr.

-

Expertise & Experience: The reaction must be initiated carefully, often with a small crystal of iodine or gentle heating. Strict exclusion of water and air is paramount to prevent quenching of the highly reactive Grignard reagent.

-

-

Borate Anion Formation: The freshly prepared Grignard solution is added dropwise to a solution of boron trichloride (BCl₃) in hexane at a low temperature (e.g., -78 °C). A 4:1 molar ratio of Grignard reagent to BCl₃ is crucial.

-

Causality: The nucleophilic Grignard reagent displaces all three chloride ions on the boron center and adds a fourth equivalent to form the tetra-substituted borate anion. The lithium salt, Li[B(C₆F₅)₄], is formed as an intermediate.

-

-

Salt Metathesis: A solution of triphenylmethyl chloride (trityl chloride, Ph₃CCl) in a suitable solvent like dichloromethane is added to the reaction mixture.

-

Trustworthiness: This step is a precipitation-driven reaction. The desired product, [Ph₃C]⁺[B(C₆F₅)₄]⁻, is insoluble in the solvent mixture, while the byproduct, LiCl, remains in solution. This selective precipitation is a key purification step.

-

-

Isolation: The solid product is collected by filtration, washed with a non-polar solvent like hexane to remove any unreacted starting materials, and dried under high vacuum.

Part 3: The Impact on Modern Chemistry

The availability of robust WCAs has revolutionized many areas of chemistry, most notably in catalysis. They are essential for generating and stabilizing highly electrophilic, cationic catalyst species.

Application in Catalysis: Activating Olefin Polymerization

Many Ziegler-Natta and other single-site catalysts for olefin polymerization require activation by a co-catalyst to generate a catalytically active cationic species. WCAs are ideal for this purpose.

Caption: Activation of a zirconocene catalyst via methyl abstraction by a WCA salt.

Mechanism of Action:

-

The catalyst precursor, often a neutral dialkyl metallocene like Cp₂Zr(CH₃)₂, is treated with the WCA salt, for example, [Ph₃C]⁺[B(C₆F₅)₄]⁻.

-

The highly electrophilic trityl cation (Ph₃C⁺) abstracts a methyl group from the zirconium center to form the neutral byproduct, Ph₃C-CH₃.

-

This generates the catalytically active species: a 14-electron cationic zirconium complex, [Cp₂Zr(CH₃)]⁺, which is stabilized by the large, non-coordinating [B(C₆F₅)₄]⁻ anion.

-

The now-vacant coordination site on the zirconium cation can bind an olefin monomer, initiating the polymerization process. The WCA remains in the outer coordination sphere, not interfering with the catalytic cycle.

Comparative Data of Key Borate Anions

| Anion Name | Formula | Molar Mass ( g/mol ) | Relative Coordinating Ability | Key Feature |

| Tetrafluoroborate | [BF₄]⁻ | 86.8 | Weak | Smallest, foundational WCA |

| Tetrakis(pentafluorophenyl)borate | [B(C₆F₅)₄]⁻ | 678.1 | Extremely Weak | High charge delocalization via C₆F₅ groups |

| Tetrakis[3,5-bis(trifluoromethyl)phenyl]borate | [B(Arᶠ)₄]⁻ | 860.0 | Exceptionally Weak | Extreme steric bulk and electron withdrawal |

Conclusion

From the simple tetrafluoroborate anion to the complex, sterically encumbered structures of modern WCAs, the history of fluorinated borate anions is a clear demonstration of rational chemical design. Each generation was developed to overcome the limitations of its predecessors, driven by the need for an ever-more "innocent" counterion. For scientists in catalysis and drug development, understanding this history provides more than just context; it offers a foundational lesson in how controlling non-covalent interactions and ionic pairing can profoundly influence the outcome of a chemical reaction. The principles learned from the development of these anions continue to inform the design of new catalysts, reagents, and stable pharmaceutical salts.

References

- Synthesis, Structures, and Reactivity of Weakly Coordinating Anions with Delocalized Borate Structure: The Assessment of Anion Effects in Metallocene Polymerization Catalysts. Journal of the American Chemical Society.

- New Family of Weakly Coordinating Anions. J. Am. Chem. Soc.

- The synthesis of new weakly coordinating diborate anions: anion stability as a function of linker structure and steric bulk. Dalton Transactions (RSC Publishing).

- Weakly Coordinating Anions: Halogenated Borates and Dodecaborates. ResearchGate.

- Synthesis, Structure, and Bonding of Weakly Coordinating Anions Based on CN Adducts. Journal of the American Chemical Society.

- Tetrafluoroborate - Wikipedia. Wikipedia.

- Weakly Coordinating Anions: Highly Fluorinated Borates | Request PDF. ResearchGate.

- 16.2. Preparation and Reactions of Tetrafluoroboric Acid.

- Tetrafluoroborate - chemeurope.com. chemeurope.com.

- Fluoroboric acid - Wikipedia. Wikipedia.

- Borate Anions & Boryl Anions - The Finze Group. The Finze Group.

- The Tetrafluoroborate Anion: A Linchpin in Modern Chemical Reactivity. Benchchem.

- Synthesis and Properties of the Tetrakis(trifluoromethyl)borate Anion, [B(CF3)4]−: Structure Determination of Cs[B(CF3)4] by Single-Crystal X-ray Diffraction | Request PDF. ResearchGate.

- Process for preparing concentrated tetrafluoroboric acid - Google Patents. Google Patents.

- How to synthesize Fluoroboric acid? - ChemicalBook. ChemicalBook.

- Tetrafluoroboric acid - Iran Chemkraft Representative Office. Iran Chemkraft.

- Organofluorine chemistry - Wikipedia. Wikipedia.

- Coordination of "noncoordinating" anions: synthesis, characterization, and x-ray crystal structures of fluorine-bridged hexafluoroantimonate(1-), tetrafluoroborate(1-), and hexafluorophosphate(1-) adducts of [R3P(CO)3(NO)W]+. An unconventional order of anion donor strength. Inorganic Chemistry - ACS Publications.

- Fluoride ion recognition by chelating and cationic boranes - PubMed. PubMed.

- Synthesis of Enantioenriched Alkylfluorides by the Fluorination of Boronate Complexes | Journal of the American Chemical Society - ACS Publications. ACS Publications.

- A history of Fluorine Chemistry in Manchester. The University of Manchester.

- Overview on the history of organofluorine chemistry from the viewpoint of material industry. J-STAGE.

- Henri Moissan | Nobel Prize, Nobel Laureate, Fluorine - Britannica. Britannica.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 3. Tetrafluoroborate [chemeurope.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Fluoroboric acid - Wikipedia [en.wikipedia.org]

- 6. How to synthesize Fluoroboric acid?_Chemicalbook [chemicalbook.com]

- 7. A history of Fluorine Chemistry in Manchester [fluorine.ch.man.ac.uk]

- 8. Henri Moissan | Nobel Prize, Nobel Laureate, Fluorine | Britannica [britannica.com]

- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 10. researchgate.net [researchgate.net]

- 11. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note & Protocol: Synthesis and Activation of Metallocene Catalysts Using Tris(1H,1H-perfluorohexyl)borate

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocol for the synthesis of active metallocene polymerization catalysts using Tris(1H,1H-perfluorohexyl)borate as a potent activator. Metallocene-based catalysts are renowned for producing polyolefins with uniform microstructures and tailored properties.[1][2] The activation of a stable metallocene precursor to a coordinatively unsaturated, cationic active species is the pivotal step in initiating polymerization. This process is efficiently achieved by stoichiometric activators, often referred to as cocatalysts. Highly fluorinated borates, such as this compound, serve as exceptionally effective activators. Their strong Lewis acidity facilitates the abstraction of an alkyl group from a pre-alkylated metallocene, while the resulting bulky, fluorinated borate anion is weakly coordinating, ensuring high catalytic activity.[3][4][5] This document details the underlying chemical principles, provides a step-by-step synthesis protocol, outlines necessary safety precautions, and describes methods for catalyst validation.

Part 1: Theoretical Framework & Mechanistic Insights

The Principle of Borate Activation

The activation of Group 4 metallocene dihalide precursors (e.g., zirconocenes, titanocenes) is a two-stage process.[1] The inert halide precursor is first alkylated to form a more reactive dialkyl species. This dialkyl metallocene is then treated with a strong Lewis acid, the borate activator.

The core function of this compound, B(Rf)3, is to abstract an alkyl anion (typically a methide, CH3-) from the neutral dialkyl metallocene complex. This generates a highly electrophilic, 14-electron cationic metallocene alkyl species, which is the active catalyst for olefin polymerization.[5][6] The reaction leaves behind a bulky, sterically hindered, and electronically stabilized borate anion, [CH3B(Rf)3]-.

The efficacy of the activator is dictated by two key features of the resulting anion:

-

Low Coordinating Ability: The extensive fluorination of the hexyl chains dramatically reduces the nucleophilicity of the borate anion. This "non-coordinating" nature is crucial, as it prevents the anion from re-binding to the cationic metal center, which would render the catalyst dormant.[4][7]

-

Steric Bulk: The three large perfluorohexyl groups provide significant steric hindrance, further discouraging ion-pairing and ensuring the catalytic site remains accessible to incoming olefin monomers.

The overall activation mechanism is depicted below.

Caption: General mechanism for metallocene catalyst activation.

Part 2: Safety & Handling Precautions

The reagents used in this protocol are highly reactive and require careful handling in a controlled environment.

-

Inert Atmosphere: Organometallic compounds, particularly alkylating agents and the resulting catalysts, are extremely sensitive to air and moisture. All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon) using either a glovebox or standard Schlenk line techniques.[8]

-

Reagent Handling:

-

Alkylating Agents: Trialkylaluminum compounds (e.g., trimethylaluminum) are pyrophoric and will ignite on contact with air. They must be handled as solutions in hydrocarbon solvents and transferred using gas-tight syringes or cannulas.

-

Borates: While less reactive than alkylaluminum, fluorinated borates and their precursors can be irritating. Avoid inhalation and skin contact.[9][10]

-

-

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile gloves).[11][12]

-

Waste Disposal: All waste materials should be quenched carefully (e.g., with isopropanol followed by methanol and water, all at low temperature) before disposal according to institutional guidelines.

Part 3: Experimental Protocol

This protocol describes a representative synthesis using Bis(cyclopentadienyl)zirconium dichloride (Cp₂ZrCl₂) as the precursor. The principles are broadly applicable to other Group 4 metallocenes.

Workflow Overview

Caption: Experimental workflow for catalyst synthesis and activation.

Step 1: Synthesis of Bis(cyclopentadienyl)dimethylzirconium(IV) (Cp₂ZrMe₂) - The Pre-catalyst

-

Preparation: In a glovebox, add Bis(cyclopentadienyl)zirconium dichloride (Cp₂ZrCl₂) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Dissolution: Add anhydrous, degassed toluene to the flask to dissolve the Cp₂ZrCl₂.

-

Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

-

Alkylation: While stirring, slowly add a solution of trimethylaluminum (Me₃Al) in hexanes (typically 2.0 M solution) dropwise via syringe. A slight excess (e.g., 2.1 equivalents) is often used.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by the disappearance of the solid Cp₂ZrCl₂.

-

Isolation: Remove all volatiles under high vacuum to yield the product, Cp₂ZrMe₂, as a white or off-white solid.

-

Validation: Before proceeding, confirm the identity and purity of the intermediate via ¹H NMR spectroscopy in a suitable deuterated solvent (e.g., C₆D₆). The spectrum should show a sharp singlet for the two equivalent methyl groups and a singlet for the two equivalent cyclopentadienyl rings.

Step 2: Activation with this compound

This step is typically performed in situ immediately prior to polymerization.

-

Preparation: In the glovebox, weigh the synthesized Cp₂ZrMe₂ and this compound into separate vials. A molar ratio of approximately 1:1 is standard.[3][7]

-

Dissolution: In the polymerization reactor or a Schlenk flask, dissolve the Cp₂ZrMe₂ in a non-coordinating solvent such as toluene, hexane, or methylcyclohexane.[13]

-

Activation: Add the this compound, either as a solid or as a solution in the same solvent. A color change (often to yellow or orange) may be observed, indicating the formation of the cationic species.

-

Catalyst Ready: The solution now contains the active catalyst, [Cp₂ZrMe]⁺[MeB(C₁₂H₄F₁₃)₃]⁻, and is ready for the introduction of the olefin monomer (e.g., ethylene, propylene).

Part 4: Data Summary & Trustworthiness

The successful synthesis of the catalyst system relies on precise stoichiometry and inert conditions. The protocol is validated through spectroscopic analysis of the key intermediate.

Table 1: Representative Reagent Quantities

| Step | Reagent | Formula | MW ( g/mol ) | Equivalents | Representative Mass/Volume |

| 1. Alkylation | Cp₂ZrCl₂ | C₁₀H₁₀Cl₂Zr | 292.32 | 1.0 | 292 mg (1.0 mmol) |

| Trimethylaluminum (2.0 M) | Al(CH₃)₃ | 72.09 | 2.1 | 1.05 mL (2.1 mmol) | |

| Toluene (Solvent) | C₇H₈ | - | - | ~20 mL | |

| 2. Activation | Cp₂ZrMe₂ | C₁₂H₁₆Zr | 251.47 | 1.0 | 251 mg (1.0 mmol) |

| This compound | B(C₆H₄F₁₃)₃ | 1022.14 | 1.0 | 1022 mg (1.0 mmol) | |

| Toluene (Solvent) | C₇H₈ | - | - | ~25 mL |

Self-Validation System

The integrity of this protocol is confirmed by the characterization of the dialkyl intermediate. An impure or incomplete alkylation in Step 1 will lead to significantly lower activity in Step 2.

-

Expected ¹H NMR (C₆D₆) for Cp₂ZrMe₂:

-

δ ~5.8 ppm (singlet, 10H, -C₅H₅)

-

δ ~ -0.2 ppm (singlet, 6H, -Zr(CH₃)₂)

-

-

Indication of Success: The absence of starting material signals and the presence of clean product peaks at the expected chemical shifts confirm the successful formation of the pre-catalyst, validating the first and most critical stage of the synthesis.

References

-

VIVANTIS TECHNOLOGIES SDN BHD. (2023, January 10). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

Tala-ighil, R., et al. (2023). MAO- and Borate-Free Activating Supports for Group 4 Metallocene and Post-Metallocene Catalysts of α-Olefin Polymerization and Oligomerization. MDPI. Retrieved from [Link]

-

Nakayama, Y., et al. (2022). Effect of Borate Cocatalysts toward Activity and Comonomer Incorporation in Ethylene Copolymerization by Half-Titanocene Catalysts in Methylcyclohexane. ACS Publications. Retrieved from [Link]

- Datta, S., & Epstein, S. (2007). Borate activator. U.S. Patent No. 7,214,744 B2.

-

Tala-ighil, R., et al. (2013). Borate and MAO Free Activating Supports for Metallocene Complexes. ACS Catalysis. Retrieved from [Link]

- Funk, G., et al. (2006). Metallocene catalysts, their synthesis and their use for the polymerization of olefins. WIPO Patent Application WO/2006/060544 A1.

-

Shapiro, P. J. (2001). Activation of Substituted Metallocene Catalysts Using Methylaluminoxane. Chemistry – A European Journal. Retrieved from [Link]

-

Tala-ighil, R., et al. (2013). Borate and MAO Free Activating Supports for Metallocene Complexes. ResearchGate. Retrieved from [Link]

-

Zhang, H., et al. (2018). Alkylaluminium/Borate systems for activation of metallocene catalysts in ethylene polymerization: ligand effects and reaction parameter optimization. ResearchGate. Retrieved from [Link]

- Fait, A., et al. (2021). Borate-activated metallocene catalysts. U.S. Patent No. 11,192,963 B2.

-

Lehtonen, J., et al. (2019). Activator effects in metallocene-based alkene polymerisations: Unexpectedly strong dependence of catalyst activity on trityl concentration. ResearchGate. Retrieved from [Link]

-

Nakayama, Y., et al. (2022). Effect of Borate Cocatalysts toward Activity and Comonomer Incorporation in Ethylene Copolymerization by Half-Titanocene Catalysts in Methylcyclohexane. PMC. Retrieved from [Link]

-

Bertini, F., et al. (2020). Complexes of tris(pentafluorophenyl)boron with nitrogen-containing compounds: Synthesis, reactivity and metallocene activation. ResearchGate. Retrieved from [Link]

-

Siril, P. F., et al. (2024). Mechanism of cationic ring-opening polymerisation of ε-caprolactone using metallocene/borate catalytic systems: a DFT and NCI study on chain initiation, propagation and termination. PMC. Retrieved from [Link]

-

Thermo Fisher Scientific. (2014, January 6). Tris-Borate-EDTA Buffer with Ethidium Bromide. Retrieved from [Link]

-

Zhang, L., et al. (2016). Integrated synthesis of metallocene@support catalysts based on glyphosate and its zirconium derivatives. RSC Publishing. Retrieved from [Link]

-

Asensio, G. (2016). Synthesis, Characterization, Reactivity and Catalysis by Heterobimetallic Systems based on Iridium (I). idUS. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Effect of Borate Cocatalysts toward Activity and Comonomer Incorporation in Ethylene Copolymerization by Half-Titanocene Catalysts in Methylcyclohexane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of cationic ring-opening polymerisation of ε-caprolactone using metallocene/borate catalytic systems: a DFT and NCI study on chain initiation, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. US11192963B2 - Borate-activated metallocene catalysts - Google Patents [patents.google.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. vivantechnologies.com [vivantechnologies.com]

- 11. medline.com [medline.com]

- 12. thermofisher.com [thermofisher.com]

- 13. pubs.acs.org [pubs.acs.org]

Application Note & Protocol: Mastering Hydroboration with Fluorinated Borates

A Guide for Researchers in Synthetic Chemistry and Drug Development

Introduction: A Paradigm Shift in Hydroboration

Hydroboration-oxidation stands as a cornerstone of organic synthesis, providing a reliable method for the anti-Markovnikov hydration of alkenes and alkynes.[1][2][3] Traditionally, reagents like borane (BH₃) and its derivatives (9-BBN, disiamylborane) have dominated this field.[1][4] However, the emergence of highly electrophilic fluorinated boranes, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃) and bis(pentafluorophenyl)borane (HB(C₆F₅)₂), has revolutionized the landscape. These boranes function not merely as reagents but as powerful catalysts, enabling transformations under milder conditions, with broader substrate scope, and often with unique selectivity.[4][5]

The high Lewis acidity of fluorinated boranes, derived from the potent electron-withdrawing effects of the perfluorinated aryl rings, allows them to activate otherwise unreactive B-H or Si-H bonds.[5][6] This capability has unlocked new catalytic cycles for hydroboration and hydrosilylation, often proceeding through "frustrated Lewis pair" (FLP) intermediates or silylium-hydridoborate pairs.[5][7][8] This guide provides an in-depth exploration of the scientific principles, experimental design, and detailed protocols necessary to successfully implement these advanced reactions in a research setting.

Scientific Principles: The Role of Fluorinated Borates

Unlike traditional hydroboration which involves the direct addition of a B-H bond across a double bond, reactions involving fluorinated borates often follow a more complex, catalytically driven mechanism.

-

Lewis Acid Catalysis: Tris(pentafluorophenyl)borane, B(C₆F₅)₃, is a powerful Lewis acid that is too sterically hindered and electronically modified to act as a direct hydroborating agent.[5] Instead, it catalyzes the reaction by activating a hydride source, such as a hydrosilane (R₃SiH) or a hydroborane like pinacolborane (HBPin). The borane abstracts a hydride from the silicon or boron atom, generating a highly reactive silylium or borenium cation and the hydridoborate anion [H-B(C₆F₅)₃]⁻.[6][8] The electrophilic cation is then attacked by the alkene, and the resulting carbocation is quenched by the hydridoborate, completing the hydrofunctionalization.

-

Frustrated Lewis Pairs (FLPs): In the absence of a substrate, a strong Lewis acid like B(C₆F₅)₃ and a bulky Lewis base (e.g., a sterically hindered phosphine) can activate small molecules like H₂.[7][9] This principle extends to hydroboration, where the fluorinated borane and another species can act cooperatively to facilitate the addition of H and a boryl group to an unsaturated substrate.[5]

-

Highly Electrophilic Reagents: Bis(pentafluorophenyl)borane, HB(C₆F₅)₂, known as Piers' borane, is a unique reagent that combines high electrophilicity with the presence of a B-H bond.[4][10] This makes it a significantly more reactive hydroborating agent than traditional boranes, capable of hydroborating a wide range of olefins and alkynes at much faster rates.[4]

The choice of a fluorinated borate over a traditional one is dictated by the need for enhanced reactivity, catalytic turnover, or compatibility with sensitive functional groups that might be reduced by stoichiometric borane reagents.

Experimental Design and Key Considerations

Careful planning is paramount for success. The hygroscopic and reactive nature of the reagents demands meticulous attention to detail.

Table 1: Key Parameters in Experimental Design

| Parameter | Recommended Choice(s) | Rationale & Causality |

| Fluorinated Borate | B(C₆F₅)₃, HB(C₆F₅)₂ | B(C₆F₅)₃ is a catalyst for use with a hydride source (e.g., silanes, HBPin).[6][8] HB(C₆F₅)₂ is a highly reactive stoichiometric hydroborating agent.[4] |

| Hydride Source | Trialkylsilanes (Et₃SiH), Pinacolborane (HBPin) | Required for catalytic reactions with B(C₆F₅)₃. Silanes are often preferred for their stability and ease of handling. |

| Solvent | Aromatic (Benzene, Toluene), Chlorinated (CH₂Cl₂, CHCl₃) | Crucial Choice. Coordinating solvents like THF or Et₂O must be avoided as they form stable Lewis acid-base adducts with the borane, rendering it inactive.[4] |

| Atmosphere | Inert Gas (Nitrogen or Argon) | Fluorinated boranes are hygroscopic.[11][12] Intermediates and reagents (silanes, boranes) are sensitive to air and moisture.[13] |

| Temperature | Room Temperature to 60 °C | Many reactions with highly active reagents like HB(C₆F₅)₂ are rapid at room temperature.[4] Catalytic cycles may require mild heating to facilitate turnover.[14] |

| Work-up/Oxidation | 1. Highly alkaline H₂O₂ (two-phase) 2. Trimethylamine N-oxide (Me₃NO) | Organobis(pentafluorophenyl)boranes are susceptible to protonolysis (cleavage by H⁺). Standard acidic or mildly basic workups can destroy the product. A two-phase system with highly alkaline peroxide or a non-aqueous oxidant is required.[4] |

Safety Precautions

-

Reagent Handling: Tris(pentafluorophenyl)borane is a crystalline solid that is irritating to the skin, eyes, and respiratory tract.[12][15] It is hygroscopic and should be handled under an inert atmosphere in a well-ventilated fume hood.[11][12]

-

Hydride Sources: Hydrosilanes and borane complexes can be flammable. Always handle them under inert gas and away from ignition sources.

-

Solvents: Benzene is a known carcinogen; toluene is a less toxic alternative. Chlorinated solvents should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves (e.g., nitrile) when performing these reactions.[16]

Detailed Protocol: Catalytic Hydroboration-Oxidation of 1-Octene

This protocol describes the B(C₆F₅)₃-catalyzed hydroboration of 1-octene with triethylsilane, followed by a non-aqueous oxidation to yield 1-octanol. This method exemplifies the catalytic use of a fluorinated borate and the necessary specialized work-up.

Materials and Equipment

-

Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

-

1-Octene (anhydrous)

-

Triethylsilane (Et₃SiH)

-

Toluene (anhydrous)

-

Trimethylamine N-oxide (Me₃NO, anhydrous)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flasks or oven-dried round-bottom flasks with septa

-

Inert gas line (Nitrogen or Argon) with manifold

-

Magnetic stirrer and stir bars

-

Syringes and needles (oven-dried)

-

Rotary evaporator

-

Silica gel for column chromatography

Workflow Overview

Caption: Experimental workflow for catalytic hydroboration-oxidation.

Step-by-Step Procedure

-

System Preparation: Assemble a 100 mL Schlenk flask containing a magnetic stir bar. Heat the flask under vacuum with a heat gun and cool under a positive pressure of nitrogen. Repeat this cycle three times to ensure the apparatus is dry and inert.

-

Reagent Charging: Under a positive flow of nitrogen, add tris(pentafluorophenyl)borane (128 mg, 0.25 mmol, 5 mol%). Add 20 mL of anhydrous toluene via syringe, followed by 1-octene (0.78 mL, 5.0 mmol, 1.0 equiv).

-

Hydroboration: Slowly add triethylsilane (0.96 mL, 6.0 mmol, 1.2 equiv) dropwise to the stirred solution at room temperature over 5 minutes. A slight exotherm may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by taking small aliquots (under N₂) and analyzing by GC-MS to observe the consumption of 1-octene.

-

Oxidation: Once the hydroboration is complete, add anhydrous trimethylamine N-oxide (Me₃NO) (563 mg, 7.5 mmol, 1.5 equiv) as a solid or a slurry in 10 mL of anhydrous toluene.

-

Heating: Equip the flask with a reflux condenser under nitrogen and heat the mixture to reflux (approx. 110 °C) for 3 hours. The formation of a precipitate (boron byproducts and excess Me₃NO) will be observed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with 30 mL of diethyl ether and filter the mixture through a pad of celite to remove insoluble salts.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by silica gel flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-octanol.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and GC-MS. The regioselectivity can be determined by the absence of signals corresponding to 2-octanol.[17]

Mechanism and Data Interpretation

The catalytic cycle for this transformation involves the activation of the silane by the highly Lewis acidic borane.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. community.wvu.edu [community.wvu.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scispace.com [scispace.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pure.mpg.de [pure.mpg.de]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemicalbook.com [chemicalbook.com]

- 12. ereztech.com [ereztech.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Unlocking the catalytic potential of tris(3,4,5-trifluorophenyl)borane with microwave irradiation - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC09459D [pubs.rsc.org]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. tcichemicals.com [tcichemicals.com]

- 17. (PDF) Kinetics and mechanism of hydroboration reactions of HBBr 2 · SMe 2 and HBCl 2 · SMe 2 – Application of 11B NMR spectroscopy [academia.edu]

Troubleshooting & Optimization

Improving the yield of Tris(1h,1h-perfluorohexyl)borate synthesis

An essential component in advanced materials and catalysis, Tris(1H,1H-perfluorohexyl)borate, presents unique synthetic challenges primarily due to the inherent reactivity of the borate ester functional group. Achieving high yields requires a meticulous approach to reaction conditions, purification, and handling. This technical support guide is structured to provide researchers, scientists, and drug development professionals with actionable solutions to common problems encountered during its synthesis, moving beyond simple procedural steps to explain the underlying chemical principles.

Section 1: Troubleshooting Guide

This section addresses specific, common issues in a question-and-answer format to help you diagnose and resolve problems in your synthesis.

Question 1: My reaction yield is consistently low or zero. What are the most likely causes?

Answer: A low or non-existent yield almost always points to one critical issue: hydrolysis. The central boron atom in a borate ester is electron-deficient and sp² hybridized, leaving it with a vacant p-orbital that is highly susceptible to nucleophilic attack by water.[1][2][3] This attack leads to the rapid decomposition of the ester back to boric acid and the starting 1H,1H-perfluorohexyl alcohol.

Immediate Troubleshooting Steps:

-

Verify Anhydrous Conditions:

-

Solvents: Use freshly distilled, anhydrous solvents. Toluene is an excellent choice as it forms an azeotrope with water, facilitating its removal.

-

Reagents: Ensure your 1H,1H-perfluorohexyl alcohol is dry. If necessary, dry it over molecular sieves (4Å) before use. Boric acid should be of high purity and dried in a vacuum oven.

-

Glassware: All glassware must be oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) immediately before use.

-

-

Assess Water Removal: The esterification reaction produces water as a byproduct. According to Le Châtelier's principle, this water must be actively removed to drive the equilibrium toward the product.

-

Dean-Stark Apparatus: This is the most effective method. Ensure the Dean-Stark trap is properly set up and that the solvent (e.g., toluene) is refluxing vigorously enough to carry water over into the trap.

-

Molecular Sieves: While less efficient for removing stoichiometric amounts of water, adding activated 4Å molecular sieves to the reaction flask can help scavenge trace moisture.

-

-

Check Reagent Stoichiometry: An excess of the alcohol is often used to drive the reaction. However, a large excess can complicate purification. A molar ratio of alcohol to boric acid between 3.3:1 and 4:1 is a good starting point.

Question 2: I observe product formation by crude analysis (TLC, crude ¹H-NMR), but I lose most of it during work-up and purification. Why is this happening?

Answer: This is a classic purification problem associated with borate esters, especially when using standard silica gel chromatography.

-

Causality - Silica-Induced Hydrolysis: Standard silica gel is acidic and has a significant amount of bound water. When your borate ester is loaded onto a silica column, these conditions can catalyze its hydrolysis, causing you to recover only the starting alcohol and baseline impurities.[4][5]

Recommended Purification Strategies:

-

Use Neutral Alumina: If chromatography is necessary, switch to neutral or basic alumina, which is less prone to causing hydrolysis.[6] Always prepare a slurry of the alumina in your starting eluent to ensure proper deactivation.

-

Aqueous Work-up Precautions: Minimize contact time with water during any extraction steps. Use ice-cold, deionized water or brine for washes and work quickly. Ensure the organic layer is thoroughly dried with a strong drying agent like MgSO₄ or Na₂SO₄ before solvent removal.

-

Non-Chromatographic Purification:

-

Vacuum Distillation: this compound is a high-boiling liquid. If your starting materials and byproducts have sufficiently different boiling points, high-vacuum distillation can be an effective, silica-free purification method.

-

Recrystallization: While the product itself is a liquid at room temperature, impurities may crystallize out from a non-polar solvent at low temperatures. Alternatively, if the crude product can be solidified, recrystallization is a powerful technique.[5]

-

Question 3: My final product is contaminated with the starting 1H,1H-perfluorohexyl alcohol. How can I remove it?

Answer: This indicates either an incomplete reaction or co-purification.

-

Drive the Reaction to Completion: Ensure the reaction has run for a sufficient amount of time with effective water removal. Monitor the disappearance of the starting alcohol by TLC or GC-MS.

-

Optimize Purification:

-

High-Vacuum Distillation: This is often the best method to separate the higher-boiling borate ester from the more volatile starting alcohol.

-

Solvent Trituration: Washing the crude product with a solvent in which the borate ester is soluble but the alcohol has limited solubility (or vice-versa) can help remove residual starting material.

-

Section 2: Frequently Asked Questions (FAQs)

Q: What is the single most critical factor for maximizing yield? A: Rigorous exclusion of water throughout the entire process—from reagent preparation to final product storage. Borate esters are notoriously sensitive to moisture.[3][7]

Q: Which boron source is recommended: Boric Acid (H₃BO₃) or a boron halide like BCl₃? A: For laboratory-scale synthesis, boric acid is generally safer, less expensive, and easier to handle than boron trichloride. The reaction with boric acid produces water, which can be removed azeotropically. Reactions with BCl₃ produce HCl, which must be scrubbed and requires more stringent handling procedures.

Q: What are the best practices for storing the purified this compound? A: The purified product must be stored under an inert atmosphere (Argon or Nitrogen) in a sealed container, preferably with a Teflon-lined cap. Storing it over a small amount of activated molecular sieves can also help maintain its integrity.

Q: Can I use this product directly after work-up without chromatography? A: In some applications where purity is not paramount, it is possible. If the crude NMR shows high conversion and minimal side products, you can filter the reaction mixture through a short plug of Celite or neutral alumina to remove solid residues and use the filtrate directly.[4][6] However, for applications requiring high purity, further purification is essential.

Section 3: Recommended Experimental Protocols

Protocol A: Synthesis via Azeotropic Dehydration

This protocol details the synthesis from boric acid and 1H,1H-perfluorohexyl alcohol using a Dean-Stark apparatus to remove water.

Materials & Equipment:

-

Boric Acid (H₃BO₃), high purity, dried

-

1H,1H-perfluorohexyl alcohol

-

Anhydrous Toluene

-

Round-bottom flask, Dean-Stark trap, condenser, magnetic stirrer, heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: Assemble the reaction apparatus (flask, Dean-Stark trap, condenser) and oven or flame-dry all glassware. Allow to cool to room temperature under a positive pressure of inert gas.

-

Reagent Addition: To the reaction flask, add boric acid (1.0 eq). Add anhydrous toluene (approx. 2 mL per mmol of boric acid), followed by 1H,1H-perfluorohexyl alcohol (3.3 eq).

-

Reaction: Begin vigorous stirring and heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

-

Monitoring: Continue refluxing until no more water collects in the trap (typically 12-24 hours). The reaction can be monitored by TLC (visualizing with KMnO₄ stain) to track the consumption of the alcohol.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a Celite plug to remove any unreacted boric acid.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the resulting crude oil via high-vacuum distillation or by following one of the non-chromatographic methods described in the troubleshooting section.

| Parameter | Recommended Value | Rationale |

| Alcohol:Boric Acid Ratio | 3.3 : 1 (molar) | A slight excess of alcohol drives the reaction equilibrium towards the product. |

| Solvent | Anhydrous Toluene | Forms an azeotrope with water for effective removal via Dean-Stark trap. |

| Temperature | Reflux (~111 °C) | Sufficient temperature to promote the reaction and azeotropic distillation. |

| Reaction Time | 12 - 24 hours | Ensure complete removal of water and reaction completion. |

Section 4: Workflow and Troubleshooting Diagrams

General Synthesis Workflow

The following diagram illustrates the key stages of the synthesis process.

Caption: High-level workflow for this compound synthesis.

Troubleshooting Decision Tree

Use this diagram to diagnose potential issues leading to low yield.

Caption: Decision tree for troubleshooting low synthesis yields.

References

- Stability of Boronic Esters to Hydrolysis: A Comparative Study. (n.d.).

-

The hydrolysis mechanism of borate esters. Adapted from Steinberg and Hunter, 1957. (n.d.). ResearchGate. Retrieved from [Link]

-

Study on the Hydrolytic Stability of Borate Ester. (2011). Scientific.net. Retrieved from [Link]

-

Synthesis, Tribological and Hydrolysis Stability Study of Novel Benzotriazole Borate Derivative. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

- "Boric Acid Esters". In: Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.).

-

Trouble purifying my boronate ester compound. (2024, August 18). Reddit. Retrieved from [Link]

-

Synthesis and Application of Boronic Acid Derivatives. (2010, May 5). VTechWorks. Retrieved from [Link]

-

How to purify boronate esters? (2024, May 23). ResearchGate. Retrieved from [Link]

-

How to purify boronic acids/boronate esters? (2016, July 18). ResearchGate. Retrieved from [Link]

-

Fluorination promotes lithium salt dissolution in borate esters for lithium metal batteries. (2023, December 11). Journal of Materials Chemistry A. Retrieved from [Link]

- Synthesis and Antioxidant Characteristics of Borate Esters Used in Lubricating Oil. (n.d.).

Sources

- 1. Study on the Hydrolytic Stability of Borate Ester | Scientific.Net [scientific.net]

- 2. Synthesis, Tribological and Hydrolysis Stability Study of Novel Benzotriazole Borate Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 3. softbeam.net:8080 [softbeam.net:8080]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

Technical Support: Purification of Tris(1H,1H-perfluorohexyl)borate

Case ID: PUR-TFB-06 Status: Open Assigned Specialist: Senior Application Scientist, Fluorous Chemistry Div.[1]

Executive Summary & Compound Profile

Subject: Tris(1H,1H-perfluorohexyl)borate Formula: B(OCH₂C₅F₁₁)₃ Molecular Weight: ~914 g/mol (Estimate based on 1H,1H-perfluorohexanol esterification) Critical Property: High Lewis acidity, Extreme Moisture Sensitivity, Fluorous Phase Solubility.[1][2]

The Challenge:

The synthesis of fluoroalkyl borates typically involves the reaction of boron tribromide (

Because of the "ponytails" (perfluorohexyl chains), this molecule exhibits strong fluorous character.[1][2] Standard organic purification (silica gel chromatography) is often fatal to this compound due to hydrolysis on the silica surface.[1]

Primary Purification Protocol: High-Vacuum Distillation[1]

The "Golden Path" For >99% purity required for catalysis or electrolyte applications, vacuum distillation is the only method that guarantees the removal of non-volatile boron oxides and unreacted alcohols.[1]

Equipment Required

-

Short-path distillation head (Vigreux columns are generally discouraged due to holdup).[1]

-

High-vacuum pump (Rotary vane or diffusion pump capable of

mmHg).[1] -

Schlenk line (Argon/Nitrogen).[1]

-

Oil bath capable of

.[1]

Step-by-Step Methodology

-

Inert Transfer: Transfer the crude reaction mixture into a round-bottom flask under a strict inert atmosphere (Argon).

-

Solvent Strip: Remove light solvents (DCM, Ether) used in synthesis via rotary evaporation, then switch to the Schlenk line vacuum to remove trace volatiles at Room Temperature (RT).[1]

-

The "Forerun" (Impurity Removal):

-

Product Collection:

-

Increase bath temperature gradually.[1] Due to the high molecular weight (~900 g/mol ), the boiling point will be significant even under vacuum.[1][2]

-

Note: If the compound does not distill by

(bath temp) at

-

-

Storage: Collect the main fraction directly into a Schlenk flask. Store under Argon.[1]

Expert Insight: Borate esters often "bump" violently during distillation due to viscosity changes.[1] Use a large magnetic stir bar and rapid stirring.[1]

Alternative Protocol: Fluorous Biphasic Extraction (FBE)[1][2]

When to use: If the compound decomposes upon heating or if you lack high-vacuum capabilities. This method leverages the specific affinity of the

The Principle

This compound is Fluorous Soluble .[1] Most organic impurities (unreacted alcohol, organic byproducts) are Organic Soluble .[1][2]

Reagents

-

Fluorous Phase: FC-72 (Perfluorohexane) or FC-770.[1]

-

Organic Phase: Anhydrous Benzene, Toluene, or Acetonitrile (Must be dry!).[1][2]

Workflow

-

Dissolution: Dissolve the crude oily residue in FC-72 (approx 10 mL per gram of crude).

-

Wash: Add an equal volume of Anhydrous Acetonitrile .

-

Separation:

-

Repeat: Extract the fluorous layer 2 more times with fresh anhydrous acetonitrile.[1]

-

Isolation: Evaporate the FC-72 layer under vacuum to yield the purified borate.

Troubleshooting & Diagnostics (FAQs)

Q1: My product turned cloudy/white after sitting on the bench. What happened?

Diagnosis: Hydrolysis.[1][4]

Mechanism:

-

Do not heat it (this accelerates hydrolysis).[1]

-

Dilute the mixture with dry ether or FC-72.

-

Filter the mixture through a Schlenk frit (sintered glass) under Argon to remove the solid Boric Acid (

).

Q2: I see an oily residue that won't distill. Is it polymer?

Diagnosis: Likely excess 1H,1H-perfluorohexanol or Boron oxides.[1] The Fix: If the oil is the alcohol, it can be removed by washing the product with cold pentane (if the borate is solid/viscous) or using the Fluorous Extraction method described above (alcohol prefers the organic phase relative to the tris-ester).[2]

Q3: Can I use Silica Gel Chromatography?

Answer: NO. Silica gel is acidic and contains surface hydroxyl groups (Si-OH).[1] These will trans-esterify with your borate, destroying it and trapping the boron on the column.[1] Exception: If you must use chromatography, use Neutral Alumina that has been oven-dried, and run it with non-protic solvents (Hexane/DCM) under rapid flow.[1][2]

Visual Workflows

Figure 1: Purification Decision Matrix

Caption: Decision matrix for selecting the optimal purification route based on physical state and thermal stability.

Figure 2: The Hydrolysis Trap (Mechanism of Failure)

Caption: The irreversible hydrolysis pathway.[1] Exposure to moisture leads to immediate formation of solid boric acid.[2]

Analytical Validation Data

To confirm purity, compare your NMR data against these expected trends for Fluoroalkyl Borates:

| Isotope | Expected Signal (Approx) | Diagnostic Feature |

| Broad singlet (Typical for | ||

| Distinct multiplets.[1] Integration must match chain length.[1] | ||

| Methylene ( |

References

-

Sheppard, T. D. (2009).[1] "Tris(2,2,2-trifluoroethyl) borate: A Versatile Reagent for Amidation and Condensation".[1][2] Synlett, 2009(19), 3211–3212.[1][2]

-

Gladysz, J. A., & Curran, D. P. (2002).[1][2] "Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe".[1] Tetrahedron, 58(20), 3823–3825.[1][2]

-

Perrin, D. D., & Armarego, W. L. F. (1988).[1][2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for distillation of moisture-sensitive esters).

-

Lian, J., et al. (2017).[1][2] "Borate esters: Simple catalysts for the sustainable synthesis of complex amides".[1] Science Advances, 3(9).[1][2]

Sources

- 1. Tris(2,2,2-trifluoroethyl) borate - Wikipedia [en.wikipedia.org]

- 2. CN103245586A - Method for measuring trace moisture content in borate compound - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Borate esters - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

Side reactions of Tris(1h,1h-perfluorohexyl)borate with Lewis bases

Subject: Troubleshooting Side Reactions of Tris(1H,1H-perfluorohexyl)borate Product Category: Fluorous Lewis Acids / Phase-Tagging Reagents Document ID: TS-FLA-2026-02

Executive Summary

As a Senior Application Scientist supporting the fluorous chemistry division, I often encounter user reports regarding the "disappearance" of catalytic activity or the formation of unexpected precipitates when using This compound (referred to hereafter as

While this compound is a powerful Lewis acid designed for unique solubility in perfluorinated solvents (e.g., FC-72, perfluorohexane), its electron-deficient boron center makes it hypersensitive to nucleophilic attack. The perfluoroalkyl chains (

This guide addresses the three critical failure modes: Hydrolytic Decomposition , Lewis Base Sequestration , and Transesterification .

Module 1: Hydrolytic Instability (The "White Precipitate" Scenario)

The Issue: Users observe the formation of a white, non-fluorous solid upon storage or during reaction setup.

The Chemistry: Borate esters are thermodynamically unstable toward hydrolysis. The electron-withdrawing nature of the fluorous chain in

Mechanism:

- (Boric Acid): Insoluble in fluorous solvents; precipitates as a white solid.

-

Fluorous Alcohol: Remains in solution, potentially acting as a protic impurity.

Troubleshooting Protocol: Integrity Verification

If you suspect hydrolysis, perform this self-validating check before discarding the batch.

-

Visual Inspection: Is the solution cloudy? (Yes = Hydrolysis likely).

-

NMR Validation:

-

Take an aliquot under

. -

Run NMR in a dry solvent (e.g.,

or Acetone- -

Target Signal:

to -

Contaminant Signal:

to -

Note: If the peak has broadened significantly or shifted upfield toward 0 ppm in the presence of moisture, the catalyst is degraded.

-

Prevention Strategy:

-

Storage: Must be stored in a glovebox or desiccator.

-

Solvents: Solvents must be dried (<50 ppm

). Fluorous solvents (FC-72) are generally hydrophobic but can carry dissolved water if not treated.

Module 2: Lewis Base Sequestration (The "Inactive Catalyst" Scenario)

The Issue: The reaction starts but stalls immediately upon adding an amine or pyridine substrate.

The Chemistry: This is a classic "Lewis Acid Poisoning" effect. While

Mechanism:

Lewis Base Compatibility Matrix

| Lewis Base Class | Compatibility | Interaction Type | Recommendation |

| Primary Alkyl Amines | 🔴 Incompatible | Irreversible Binding | Use Bronsted acid salts or protect amine. |

| Pyridines | 🟡 Conditional | Equilibrium Binding | Use sterically hindered bases (e.g., 2,6-di-tert-butylpyridine). |

| Anilines | 🟢 Compatible | Weak/Reversible | Generally safe; equilibrium favors free catalyst. |

| Phosphines | 🔴 Incompatible | Strong Binding | Avoid; phosphines will sequester the boron. |

| Ethers/Ketones | 🟢 Compatible | Weak Coordination | Excellent substrates for activation. |

Visualization: Catalyst Deactivation Pathway

Caption: The kinetic competition between productive substrate activation (Green) and irreversible catalyst sequestration by strong Lewis bases (Red).

Module 3: Transesterification (The "Solvent" Issue)

The Issue: The boiling point of the reaction mixture changes, or the fluorous phase recovery fails (catalyst no longer partitions into the fluorous phase). The Chemistry: Borate esters undergo rapid exchange with non-fluorous alcohols. If you use Methanol or Ethanol as a co-solvent, you will strip the fluorous tails off the boron.

Reaction:

-

Result: You lose the Lewis acidity enhancement (methyl vs. perfluorohexyl) and you lose the fluorous phase solubility. The catalyst becomes standard Trimethyl Borate.

Rule of Thumb: Never use non-fluorous alcohols as solvents or reagents when using

Troubleshooting Workflow

Use this decision tree to diagnose experimental failures involving this compound.

Caption: Diagnostic flow for identifying the root cause of catalytic failure.

Frequently Asked Questions (FAQs)

Q1: Can I use this compound to catalyze amidation reactions? A: Yes, but with caveats. While similar fluorinated borates (like trifluoroethyl borate) are excellent for amidation [1], the amine substrate can deactivate the catalyst if it is too basic or unhindered. The reaction relies on a delicate equilibrium where the borate activates the carboxylic acid without being permanently trapped by the amine. If yields are low, try adding the amine slowly or using a slight excess of the catalyst.

Q2: How do I recover the catalyst after the reaction? A: This is the primary advantage of this reagent.

-

Add a fluorous solvent (e.g., FC-72 or perfluorohexane) and a standard organic solvent (e.g., toluene) to the reaction mixture.

-

The

will partition exclusively into the fluorous phase due to the -

Separate the phases.

-

Evaporate the fluorous solvent to recover the catalyst. Note: Ensure no water is present during this wash.

Q3: What is the expected

References

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Source: ACS Publications (Journal of Organic Chemistry/Letters). Context: Establishes the utility of polyfluoroalkyl borates in amidation and the mechanism of activation. URL:[Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity.

chemical shifts for borate esters vs. tetrahedral adducts. URL:[Link] -

Synthesis and Lewis Acidity of Fluorinated Triaryl Borates. Source: Royal Society of Chemistry (Dalton Transactions). Context: While focusing on aryl borates, this reference details the fundamental relationship between fluorine content and Lewis acidity enhancement in boron centers.[1] URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to Borate Activators in Catalysis: Tris(1h,1h-perfluorohexyl)borate vs. B(C₆F₅)₄⁻

In the landscape of modern catalysis, the quest for more efficient, stable, and selective catalyst systems is perpetual. Among the key components of many single-site catalyst systems are the borate activators, whose primary role is to generate a catalytically active cationic species from a neutral precatalyst. For decades, the tetrakis(pentafluorophenyl)borate anion, [B(C₆F₅)₄]⁻, has been the benchmark against which other activators are measured. Its commercial availability and well-documented performance have cemented its status in both academic research and industrial applications.[1][2] However, the continuous drive for innovation has led to the exploration of alternative borate structures, such as those with highly fluorinated alkyl substituents. This guide provides an in-depth technical comparison between the established [B(C₆F₅)₄]⁻ and the less common, yet potentially advantageous, Tris(1h,1h-perfluorohexyl)borate.

This comparison will delve into the structural nuances, stability profiles, and catalytic performance of these two borate activators, providing researchers, scientists, and drug development professionals with the critical information needed to select the appropriate activator for their specific catalytic applications.

Structural and Electronic Properties: The Foundation of Performance

The efficacy of a borate activator is intrinsically linked to its structure and the resulting electronic properties of the anion. The ideal activator is a large, weakly coordinating anion (WCA) that can effectively stabilize the resulting cationic catalyst without strongly interacting with it, which would otherwise inhibit its catalytic activity.[3]

Tris(pentafluorophenyl)borate, [B(C₆F₅)₄]⁻ , features a central boron atom surrounded by four pentafluorophenyl rings. The strong electron-withdrawing nature of the fluorine atoms on the aromatic rings delocalizes the negative charge over the entire anion, rendering it weakly coordinating.[4] This delocalization is crucial for minimizing the interaction between the anion and the active cationic catalyst.

This compound , on the other hand, is a less common borate activator. While direct comparative studies are scarce, its structure, featuring three long, perfluorinated hexyl chains attached to a central borate core, suggests several key characteristics. The high degree of fluorination in the alkyl chains is expected to create a highly electron-deficient borate center, leading to a weakly coordinating anion. The bulky nature of the perfluorohexyl groups would also contribute to steric shielding of the boron center, further reducing its coordinating ability.

The key distinction lies in the nature of the fluorinated substituents: aromatic in [B(C₆F₅)₄]⁻ versus aliphatic in this compound. This difference can influence the anion's rigidity, solubility, and interaction with the surrounding solvent and catalytic species.

Stability: A Critical Factor for Industrial Applications

The thermal and chemical stability of the borate activator is paramount, particularly in industrial processes that may operate under harsh conditions.

[B(C₆F₅)₄]⁻ is known for its relatively high thermal and chemical stability.[1] However, it is not without its limitations. Under certain conditions, it can undergo degradation, including C-F bond activation or transfer of a pentafluorophenyl group to the metal center.[2][5]

This compound , with its perfluoroalkyl chains, is anticipated to exhibit even greater stability. The strength of the C-F bond in aliphatic systems is generally higher than in aromatic systems, potentially making this anion more resistant to fluoride abstraction and other decomposition pathways.[6][7] This enhanced stability could translate to longer catalyst lifetimes and improved performance at elevated temperatures.

Lewis Acidity and Catalytic Activation

The primary function of a borate activator is to abstract a ligand (typically an alkyl or hydride group) from a precatalyst to generate a catalytically active cationic species. This process is driven by the Lewis acidity of the corresponding neutral borane. While we are comparing the anions, the Lewis acidity of the parent borane is a good indicator of the anion's non-coordinating nature.

The Lewis acidity of B(C₆F₅)₃ is well-established and is a key reason for its effectiveness in catalyst activation.[8][9] The perfluorinated aryl groups create a highly electrophilic boron center.

For Tris(1h,1h-perfluorohexyl)borane, the parent Lewis acid of the corresponding anion, a high degree of Lewis acidity is also expected due to the strong inductive effect of the perfluorohexyl chains. This suggests that it would be a potent activator for a wide range of precatalysts.

Visualizing the Activation Process

The following diagram illustrates the general mechanism of precatalyst activation by a borate activator.